Synthesis Route Differentiation: N-Methylated Intermediate Versus 6-Fluoro Analog in Risperidone Production
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is synthesized via alkylation of 3-(4-piperidinyl)-1,2-benzisoxazole with methyl iodide, as described in the foundational Hoechst-Roussel Pharmaceuticals patent US4355037 (1982) [1]. This compound represents the non-fluorinated, N-methylated benzisoxazole-piperidine intermediate, which is structurally distinct from the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate that is directly N-alkylated with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to yield risperidone base [2]. While direct yield data for 84163-12-2 synthesis is not reported with comparator values in the source literature, the structural differentiation establishes that this compound serves as a building block for derivative synthesis rather than as the direct alkylation substrate in the final step of risperidone production.
| Evidence Dimension | Structural role in synthetic pathway |
|---|---|
| Target Compound Data | N-methylated benzisoxazole-piperidine; no fluorine substitution; CAS 84163-12-2 |
| Comparator Or Baseline | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (fluorinated analog) |
| Quantified Difference | Presence vs. absence of 6-fluoro substitution; differential reactivity for downstream alkylation |
| Conditions | Synthesis of benzisoxazole-class antipsychotics |
Why This Matters
Procurement decisions must distinguish between these structurally similar benzisoxazole-piperidine intermediates because they serve different functional roles in synthetic pathways and cannot be interchanged without altering reaction outcomes.
- [1] US Patent 4,355,037. (1982). 3-(4-Piperidyl)-1,2-benzisoxazoles. Hoechst-Roussel Pharmaceuticals Inc. View Source
- [2] US Patent 7,405,298. (2008). Process for making risperidone and intermediates therefor. View Source
